The synthesis of [, , ]triazolo[4,3-b]pyridazines generally involves the following steps:
Formation of the pyridazine ring: This can be achieved using various methods, such as condensation reactions. []
Introduction of the hydrazine moiety: This often involves reacting a chloropyridazine derivative with hydrazine hydrate. [, , ]
Cyclization to form the triazole ring: This can be achieved by reacting the hydrazine derivative with an appropriate reagent, such as formic acid or an aroyl chloride. [, , ]
Molecular Structure Analysis
The molecular structure of [, , ]triazolo[4,3-b]pyridazines is characterized by a planar or near-planar arrangement of the fused ring system. [] The presence of substituents on the rings can influence the planarity and intermolecular interactions. [, ]
Physical and Chemical Properties Analysis
The physical and chemical properties of [, , ]triazolo[4,3-b]pyridazines are influenced by the nature and position of substituents on the ring system. These properties include:
Solubility: The solubility of these compounds varies depending on the substituents. []
Lipophilicity: Lipophilicity plays a crucial role in the biological activity of these compounds. [, ]
Applications
Antitumor activity: Several derivatives exhibit potent cytostatic activity against various cancer cell lines. []
Antibacterial and antifungal activity: Some derivatives possess significant antibacterial and antifungal properties. [, , ]
Antihypertensive activity: Certain derivatives have been explored as potential antihypertensive agents. []
Future Directions
Further research on [, , ]triazolo[4,3-b]pyridazines is warranted to:
Compound Description: CMTP is a triazolo[4,3-b]pyridazine derivative investigated for its antioxidant activity. Studies employed NMR, IR, mass spectrometry, and single-crystal X-ray diffraction to characterize its structure and properties. Molecular docking studies provided insights into its potential antioxidant mechanism. []
Relevance: CMTP shares the core 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine structure with the target compound. The key difference lies in the substituent at the 3-position of the triazole ring. While CMTP features a (4-methylphenoxy)methyl group, the target compound possesses a 3,3,3-trifluoropropyl substituent. This difference in substituents might lead to alterations in their physicochemical properties and biological profiles. []
Compound Description: This compound was synthesized via a nucleophilic biaryl coupling followed by a thermal ring transformation, starting from dichloropyridazine and tolyltetrazole. Its planar structure, confirmed by X-ray crystallography, is stabilized by intramolecular C—H⋯N hydrogen bonds. []
Relevance: Similar to the target compound, this molecule features a 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold. The distinction lies in the 3-position substituent, a 3-methylphenyl group, compared to the 3,3,3-trifluoropropyl group in the target compound. These variations in substituents might result in different pharmacological activities and physicochemical characteristics. []
Compound Description: This compound serves as a key intermediate in the synthesis of various 1,2,4-triazolo[4,3-b]pyridazine derivatives. Its structure and molecular aggregation have been studied using X-ray diffraction. Additionally, its lipophilicity has been evaluated and compared to its acetate and a 3-methyl tetrazolopyridazine derivative. []
Relevance: This compound possesses the same 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core as the target compound. The key difference resides in the substituent at the 3-position, where it has a chloromethyl group instead of the 3,3,3-trifluoropropyl group present in the target compound. This difference in substituents could impact their reactivity and potential applications in medicinal chemistry. []
3-(α- and β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine
Compound Description: These two diastereomeric compounds were synthesized and structurally characterized using single-crystal X-ray diffraction analysis. They are examples of nucleoside analogs, where the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine moiety acts as a nucleobase analog. [, ]
Compound Description: This compound, characterized by X-ray crystallography, exhibits a layered structure stabilized by C—H⋯N and Cl⋯Cl interactions. []
Relevance: While this compound shares the basic triazolo[4,3-b]pyridazine framework with the target compound, it has some key structural differences. It features a chlorine atom at the 7-position and a chloromethylene group at the 3-position, compared to the 6-chloro and 3-(3,3,3-trifluoropropyl) substituents in the target compound. These variations likely influence its chemical properties and potential biological activities. []
6-Chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d]pyridazine and 6-Chloro-1,2,4-triazolo[4,3-b]pyrido[3,2-d]pyridazine
Compound Description: These isomeric compounds were synthesized from 5,8-dichloropyrido[2,3-d]pyridazine via a series of reactions. Their structures highlight the versatility in derivatizing the triazolopyridazine scaffold. []
Relevance: These compounds are structurally distinct from the target compound due to the presence of a fused pyridine ring. This fusion significantly alters the electronic properties and potential biological activities compared to the target compound, which lacks this fused ring system. []
Compound Description: This compound is an intermediate in the synthesis of 8-amino-3-β-D-ribofuranosyl-1,2,4-triazolo[4,3-b]pyridazine, a formycin A analog. It was evaluated for antitumor and antiviral activity but showed no significant effects. []
Compound Description: This compound is a versatile synthetic intermediate for various [, , ]triazolo[4,3-b]pyridazine derivatives, showcasing the potential for modifying the scaffold. []
Compound Description: This series of compounds, synthesized and characterized using spectral data, exhibited mild to potent antifungal and antibacterial activities in vitro. [, ]
Compound Description: This tetrazolopyridazine derivative displayed potent in vitro cytostatic activity against KB and HeLa human cancer cell lines, comparable to standard chemotherapeutic agents. []
Relevance: This compound differs significantly from the target compound. While both share a pyridazine ring, the former incorporates a tetrazole ring and lacks the triazole ring present in the target compound. This fundamental structural difference likely results in distinct modes of action and biological activities. []
2-(6-Dialkylamino-3-pyridazinyl)hydrazinecarboxylates (II) and hydrazides (V)
Compound Description: These pyridazine derivatives, synthesized from 3-chloro-6-dialkylaminopyridazines, served as precursors to 2,3-dihydro-1,2,4-triazolo[4,3-b]pyridazine-3-ones and 1,2,4-triazolo[4,3-b]pyridazines. Notably, compound II g (ISF 2469) exhibited promising antihypertensive activity with a favorable pharmacokinetic profile. []
Relevance: While these compounds are pyridazine derivatives, they serve as important precursors to triazolo[4,3-b]pyridazines. The target compound, 6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine, belongs to this latter class, highlighting the significance of these precursors in accessing diverse triazolopyridazine derivatives with potential biological activities. []
Compound Description: This series of compounds were synthesized and evaluated for their effects on blood pressure and heart rate in rats. Some of these compounds showed blood pressure-lowering effects without affecting heart rate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.